2',3',5'-Trideoxyadenosine

Übersicht

Beschreibung

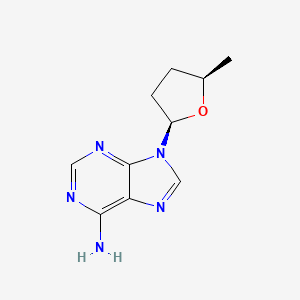

2’,3’,5’-Trideoxyadenosine is a modified nucleoside analog derived from adenosine. It is characterized by the absence of hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. This compound is known for its potential antiviral properties and has been studied for its role as an impurity in Didanosine, an antiviral medication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Trideoxyadenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the deoxygenation of adenosine at the 2’, 3’, and 5’ positions. This can be achieved through the use of reagents such as phosphorus oxychloride, 1,2,4-triazole, and triethylamine in acetonitrile .

Industrial Production Methods: Industrial production of 2’,3’,5’-Trideoxyadenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process typically includes purification steps such as crystallization and chromatography to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2’,3’,5’-Trideoxyadenosine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Nucleoside Analog Synthesis : 2',3',5'-Trideoxyadenosine serves as a precursor for synthesizing other nucleoside analogs, facilitating the development of new therapeutic agents.

Biology

- Inhibition of Nucleic Acid Synthesis : The compound is investigated for its ability to inhibit DNA synthesis, making it a candidate for antiviral therapies. Its mechanism involves incorporation into the DNA chain, leading to premature termination during replication.

Medicine

- Antiviral Therapies : Research indicates that this compound exhibits efficacy against various viruses, particularly retroviruses like HIV. It competes with natural substrates for binding to reverse transcriptase, inhibiting viral replication .

Industry

- Production of Antiviral Medications : The compound is utilized in the pharmaceutical industry for developing antiviral drugs and as a research tool to explore new therapeutic avenues.

Case Study 1: Antiviral Efficacy

In vitro studies on human T4+ lymphocyte cell lines demonstrated that this compound achieved over 99% inhibition of reverse transcriptase activity at a concentration of 0.1 µM. This highlights its potential as a potent antiviral agent compared to other analogs such as 2',3'-dideoxyadenosine.

Case Study 2: Pharmacokinetics

Clinical investigations revealed that when administered to patients with severe HIV infections, this compound effectively reduced viral loads while maintaining a manageable safety profile at therapeutic doses. This suggests favorable absorption characteristics and therapeutic potential in clinical settings .

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Concentration (µM) |

|---|---|---|

| Reverse Transcriptase Inhibition | >99% inhibition | 0.1 |

| Viral Load Reduction in HIV Patients | Significant reduction | Therapeutic doses |

Wirkmechanismus

The mechanism of action of 2’,3’,5’-Trideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups, it prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against viruses that rely on rapid nucleic acid synthesis .

Vergleich Mit ähnlichen Verbindungen

2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 3’ positions.

2’,5’-Dideoxyadenosine: Lacks hydroxyl groups at the 2’ and 5’ positions.

3’-Deoxyadenosine: Lacks a hydroxyl group at the 3’ position.

Uniqueness: 2’,3’,5’-Trideoxyadenosine is unique in that it lacks hydroxyl groups at all three positions (2’, 3’, and 5’), making it a more potent chain terminator compared to its analogs. This unique structure enhances its ability to inhibit nucleic acid synthesis, making it a valuable compound in antiviral research .

Biologische Aktivität

2',3',5'-Trideoxyadenosine (TDA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose moiety of adenosine. This modification is crucial for its biological activity, particularly as an inhibitor of nucleic acid synthesis.

TDA acts primarily as an inhibitor of reverse transcriptases (RT), enzymes critical for the replication of retroviruses such as HIV. The compound's structure allows it to mimic natural nucleosides, thus interfering with viral RNA synthesis.

Key Mechanisms:

- Inhibition of Reverse Transcriptase : TDA competes with natural substrates for binding to RT, leading to premature termination of viral DNA synthesis.

- Interference with DNA Polymerases : It also inhibits mammalian and bacterial DNA polymerases, which are essential for DNA replication and repair.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiviral Efficacy

In a study conducted on human T4+ lymphocyte cell lines, TDA demonstrated a potent inhibitory effect on reverse transcriptase activity, achieving over 99% inhibition at a concentration of 0.1 µM. Comparatively, other analogs such as 2',3'-dideoxyadenosine showed similar efficacy but with different toxicity profiles .

Case Study 2: Pharmacokinetics

Research into the pharmacokinetics of TDA revealed that it has a favorable absorption profile when administered in vivo. In patients with severe HIV infections, TDA was shown to effectively reduce viral loads while maintaining a manageable safety profile at therapeutic doses .

Eigenschaften

IUPAC Name |

9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPPXRNUZVTTON-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216320 | |

| Record name | 2',3',5'-Trideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6612-70-0 | |

| Record name | 2',3',5'-Trideoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006612700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',5'-Trideoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',5'-TRIDEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XPX901BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of 2',3',5'-trideoxyadenosine contribute to its cytotoxic activity against murine neuroblastoma cells?

A1: Research suggests that the cytotoxic activity of nucleoside analogues, like this compound, against murine neuroblastoma cells is significantly influenced by the presence of a dialdehyde group. [] A study comparing various purine nucleoside and dialdehyde analogues found that oxidizing the pentose sugar to a dialdehyde significantly increased the inhibitory potency against neuroblastoma cell growth. [] Conversely, reducing the dialdehyde or substituting the adenine base with other bases like hypoxanthine, guanine, uracil, or cytosine diminished the inhibitory effect. [] This highlights the importance of the dialdehyde group for the cytotoxic activity of these compounds.

Q2: Is the phosphorylation of this compound at the 5' position necessary for its inhibitory effect on neuroblastoma growth?

A2: Interestingly, the research indicates that phosphorylation at the 5' position is not a requirement for the inhibitory activity of this compound and similar nucleoside dialdehydes. [] The study found that analogues like 4',5'-anhydroadenosine dialdehyde and 5'-deoxyadenosine dialdehyde, which lack the 5'-hydroxyl group necessary for phosphorylation, still demonstrated potent inhibitory effects on neuroblastoma cell growth. [] This suggests that these compounds exert their cytotoxic effects through a mechanism independent of kinase-mediated phosphorylation at the 5' position.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.